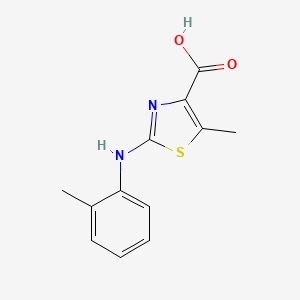

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid

Overview

Description

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid (5-MTA) is a synthetic organic compound belonging to the thiazole family. 5-MTA is a versatile reagent with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. Its unique properties make it an attractive tool for scientists in various fields.

Scientific Research Applications

Anticancer Research

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid: is part of the 2-aminothiazole scaffold, which has been identified as a promising structure in anticancer drug discovery. This compound has been involved in the synthesis of derivatives that exhibit potent inhibitory activity against various human cancer cell lines, such as breast, leukemia, lung, and prostate cancers . The ability to modify the thiazole ring makes it a versatile candidate for developing new anticancer agents with improved efficacy and reduced drug resistance.

Pharmacological Cocrystals

In pharmaceutical sciences, 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid can be used to form cocrystals with other active pharmaceutical ingredients (APIs). This process can enhance the solubility, permeability, and overall pharmacokinetic profile of the APIs without compromising their therapeutic efficacy . It’s a strategic approach to improve drug formulations and is a growing area of research in medicinal chemistry.

Organic Synthesis

This compound plays a role in organic synthesis, particularly in reactions at the benzylic position. It can undergo various chemical transformations, including free radical bromination and nucleophilic substitution, which are pivotal in synthesizing complex organic molecules . Such reactions are fundamental in creating intermediates for further chemical synthesis.

Nanotechnology and Polymers

Carboxylic acids, like 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid , are used as surface modifiers in nanotechnology. They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In polymer science, they serve as monomers, additives, or catalysts, contributing to the development of new materials with enhanced properties .

Biotechnology Research

In biotechnology, 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid may be used in the study of protein interactions and enzyme kinetics. Its structural properties allow it to bind with various biomolecules, which can be useful in understanding biological processes and designing biotechnological applications .

Environmental Impact Studies

The environmental impact of chemical compounds is an essential field of study. 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid and its derivatives can be assessed for their biodegradability, toxicity, and long-term effects on ecosystems. Such studies are crucial for developing sustainable practices in chemical manufacturing and usage .

properties

IUPAC Name |

5-methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUAESYCYKWGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=C(S2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)

![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)